molecular formula C20H27NO6S B12421921 Resveratrol 3-sulfate-d4 (triethylamine)

Resveratrol 3-sulfate-d4 (triethylamine)

Cat. No.: B12421921
M. Wt: 413.5 g/mol
InChI Key: ZFXTYRNSFBAQQU-RNUYNDDYSA-N
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Description

Resveratrol 3-sulfate-d4 (triethylamine) is a deuterium-labeled derivative of Resveratrol 3-sulfate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of resveratrol derivatives. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which helps in tracing and quantifying the compound during various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol 3-sulfate-d4 (triethylamine) typically involves the sulfation of resveratrol followed by deuterium labeling. The process begins with the sulfation of resveratrol using sulfur trioxide-pyridine complex in anhydrous conditions. The resulting Resveratrol 3-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Resveratrol 3-sulfate-d4 (triethylamine) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Sulfation Reaction

Resveratrol 3-sulfate-d4 is synthesized via selective sulfation of resveratrol using SO₃·NMe₃ (trimethylamine-sulfur trioxide complex) or chlorosulfonic acid in the presence of triethylamine (TEA) as a base . The reaction mechanism involves:

  • Deuterium incorporation : Achieved using deuterated reagents (e.g., D₂O or deuterated solvents) during sulfation to replace hydrogen atoms at specific positions.

  • Selective protection : Hydroxyl groups on the resveratrol backbone are protected with TBDMS (tert-butyldimethylsilyl) or acetyl groups to direct sulfation to the 3-position .

Optimized Conditions :

  • Base : Triethylamine facilitates proton scavenging, improving reaction yield (up to 55% in Heck coupling reactions) .

  • Purification : Size exclusion chromatography and reversed-phase TLC are critical due to the compound’s high polarity .

Aqueous Stability

Resveratrol 3-sulfate-d4 undergoes rapid H/D exchange under mild acidic conditions (pH 4–6) at the aromatic protons adjacent to the sulfate group . This exchange is accelerated by free phenolic groups, as observed in deuterated acetonitrile solutions .

E/Z Isomerization

The compound exhibits light-dependent isomerization of its stilbene double bond:

  • Mechanism : Phenoxy radical formation via one-electron oxidation enables reversible isomerization .

  • Kinetics : Isomerization occurs 5× faster in diffused sunlight compared to dark conditions .

Enzyme Inhibition

Resveratrol 3-sulfate-d4 retains biological activity comparable to resveratrol in key assays:

Target Activity (IC₅₀) Comparison to Resveratrol Source
COX-1 3.60 μMSimilar potency
COX-2 7.53 μM10× weaker
CYP1A1 Significant inhibitionEnhanced selectivity

Mechanistic Insights

  • Quinone Reductase 1 (QR1) Induction : Activates QR1 at nanomolar concentrations, enhancing cellular detoxification pathways .

  • Free Radical Scavenging : Demonstrates DPPH radical scavenging activity with EC₅₀ = 12.4 μM, comparable to ascorbic acid .

Key Spectroscopic Data

  • NMR : Distinct deuterium signals at δ 6.3–7.1 ppm (aromatic protons) and δ 4.8 ppm (sulfate group).

  • Mass Spectrometry : [M-H]⁻ peak at m/z 337.1 (deuterated form).

Scientific Research Applications

Resveratrol 3-sulfate-d4 (triethylamine) is a stable isotope labeled with deuterium . Stable isotopes of elements, like hydrogen and carbon, are often incorporated into drug molecules as tracers for quantitation .

Scientific Research Applications

Resveratrol is a naturally occurring polyphenolic compound with anticancer properties, found in grapes, wine, and medicinal plants . It has various biological and pharmacological activities, including antioxidant, anti-inflammatory, and anti-platelet properties . Research has shown that resveratrol can interfere with all three stages of carcinogenesis: initiation, promotion, and progression .

Resveratrol 3-sulfate is one of the major human sulfated conjugates of resveratrol . Several studies have synthesized resveratrol sulfate metabolites to assess activities mediated by resveratrol, such as inhibiting tumor necrosis factor (TNF)-α-induced NFκB activity, cyclooxygenases (COX-1 and COX-2), aromatase, nitric oxide production, and proliferation of certain cell lines .

  • Anti-cancer activity Research indicates that, unlike resveratrol, sulfated metabolites exhibit less potency against breast cancer cell lines . However, some methoxy derivatives of resveratrol have demonstrated comparable or superior anti-platelet activity compared to the original compound, with the 4'-methoxy derivative showing approximately 2.5 orders of magnitude higher anti-platelet activity against TRAP-induced platelet aggregation . In terms of anti-tumor activity, 3-MRESV exhibited the highest potency in PC-3 cells, while 3,4′-DMRESV and TMRESV showed the greatest efficacy in HCT116 cells .
  • Other activities Resveratrol, its 3'-sulfate, and 4-sulfate can inhibit nitric oxide (NO) production by NO scavenging and down-regulation of iNOS expression in RAW 264.7 cells . The 3-sulfate also exhibits QR1 induction, DPPH free radical scavenging, and COX-1 and COX-2 inhibitory activities, while the 4'-sulfate inhibits NFκB induction and COX-1 and COX-2 activities .

Mechanism of Action

Resveratrol 3-sulfate-d4 (triethylamine) exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

    Cardioprotective Effects: Modulates lipid metabolism and improves endothelial function.

    Neuroprotective Effects: Protects neurons from oxidative damage and apoptosis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Resveratrol 3-sulfate-d4 (triethylamine) is unique due to its deuterium labeling, which allows for precise tracing and quantification in biological studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C20H27NO6S

Molecular Weight

413.5 g/mol

IUPAC Name

N,N-diethylethanamine;[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H12O6S.C6H15N/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;1-4-7(5-2)6-3/h1-9,15-16H,(H,17,18,19);4-6H2,1-3H3/b2-1+;/i3D,4D,5D,6D;

InChI Key

ZFXTYRNSFBAQQU-RNUYNDDYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)[2H])[2H])O)[2H].CCN(CC)CC

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O

Origin of Product

United States

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